N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analysis
The scientific research on compounds structurally related to N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide often focuses on the synthesis, characterization, and application of heterocyclic derivatives. For instance, the study of heterocyclic derivatives of guanidine reveals insights into the formation and X-ray structure determination of related compounds, showcasing their potential in chemical synthesis and material science (Banfield, Fallon, & Gatehouse, 1987).
Radiosynthesis for Imaging
In the field of medical imaging, research has been conducted on the radiosynthesis of selective radioligands for imaging translocator proteins with PET, highlighting the importance of such compounds in the development of diagnostic tools (Dollé, Hinnen, Damont, et al., 2008). These studies underline the role of similar chemical structures in enhancing the precision and efficacy of medical imaging techniques.
Antimicrobial and Cytotoxicity Screening
Further, the synthesis and biological evaluation of new derivatives have been extensively explored for their antimicrobial activity against various pathogens, as well as their cytotoxicity against certain cancer cell lines. Research demonstrates that compounds with related structures exhibit moderate to significant cytotoxic and antibacterial activity, suggesting their potential in the development of new therapeutic agents (Aggarwal, Bansal, Rozas, et al., 2014).
Antimicrobial Agents Synthesis
The creation of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown promising results as antimicrobial agents, indicating the value of such compounds in addressing resistance issues in antimicrobial therapy (Hossan, Abu-Melha, Al-Omar, et al., 2012).
Photochemistry and Medicinal Chemistry
Investigations into the photochemistry of pyrimidinones and the synthesis of novel heterocyclic compounds with antimicrobial properties further illustrate the broad applicability of these chemical structures in both medicinal chemistry and material science. These studies contribute to the understanding of the chemical behavior of such compounds under various conditions and their potential uses in developing new drugs and materials (Hirai, Yamazaki, Hirokami, et al., 1980).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-13-4-6-16(7-5-13)21-20-18(12-30-22(20)28)26(23(29)25-21)11-19(27)24-17-9-14(2)8-15(3)10-17/h4-10,21H,11-12H2,1-3H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTCQEWREFIUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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